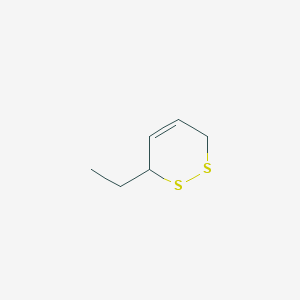

3-Ethyl-1,2-dithi-4-ene

Description

Structure

3D Structure

Properties

CAS No. |

126790-02-1 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

3-ethyl-3,6-dihydrodithiine |

InChI |

InChI=1S/C6H10S2/c1-2-6-4-3-5-7-8-6/h3-4,6H,2,5H2,1H3 |

InChI Key |

QRXGPSRNGFYLIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CCSS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 3-Ethyl-1,2-dithi-4-ene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for 3-Ethyl-1,2-dithi-4-ene, a sulfur-containing heterocycle. Due to the absence of a direct, established synthesis in the current body of scientific literature, this guide presents a hypothetical, yet chemically plausible, two-step approach. The proposed synthesis commences with the formation of a 1,3-diene intermediate, 3-ethylpenta-1,3-diene, via a Wittig-Horner reaction. This is followed by a sulfurization step to construct the target 1,2-dithiole ring. This guide provides detailed, albeit theoretical, experimental protocols, a comprehensive table of quantitative data derived from analogous reactions, and a visual representation of the synthetic pathway to aid in research and development efforts.

Proposed Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step sequence:

-

Step 1: Synthesis of 3-Ethylpenta-1,3-diene. This step involves the olefination of propanal with a phosphonate ylide generated from diethyl (1-ethylprop-2-en-1-yl)phosphonate. The Wittig-Horner reaction is selected for its generally high E-selectivity in the formation of the double bond.

-

Step 2: Sulfuration of 3-Ethylpenta-1,3-diene. The synthesized diene is then subjected to a reaction with elemental sulfur at an elevated temperature to facilitate the formation of the cyclic disulfide bond, yielding the final product, this compound.

The overall proposed reaction scheme is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the proposed synthesis pathway, based on typical yields and reaction conditions for analogous transformations reported in the literature.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl (1-ethylprop-2-en-1-yl)phosphonate | 1.0 | Propanal | 1.1 | THF | -78 to 25 | 4 | 75-85 |

| 2 | 3-Ethylpenta-1,3-diene | 1.0 | Sulfur (S₈) | 1.2 | Toluene | 110 | 12 | 40-60 |

Note: The yields are estimates based on similar reactions and have not been experimentally verified for this specific pathway. Optimization of reaction conditions would be necessary to achieve higher yields.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Ethylpenta-1,3-diene

This procedure is adapted from general protocols for the Wittig-Horner reaction to produce terminal (E)-1,3-dienes.[1]

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add diethyl (1-ethylprop-2-en-1-yl)phosphonate (1.0 eq.) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the ylide.

-

-

Olefination:

-

To the ylide solution, add propanal (1.1 eq.) dropwise, ensuring the temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-ethylpenta-1,3-diene.

-

Step 2: Sulfuration of 3-Ethylpenta-1,3-diene

This protocol is based on general procedures for the sulfurization of conjugated dienes.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethylpenta-1,3-diene (1.0 eq.) in toluene (50 mL).

-

Add elemental sulfur (1.2 eq. of S atoms, considering S₈) to the solution.

-

-

Sulfuration Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12 hours.

-

The reaction may produce hydrogen sulfide gas, so it should be performed in a well-ventilated fume hood with appropriate scrubbing for H₂S.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the product and consumption of the starting diene.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted sulfur.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis.

Figure 2: Detailed experimental workflow for the proposed synthesis.

Disclaimer: The synthesis pathway and experimental protocols described herein are hypothetical and based on established chemical principles and analogous reactions. Experimental validation is required to determine the actual yields, optimal reaction conditions, and feasibility of this proposed route. Appropriate safety precautions should be taken when handling all chemicals, particularly pyrophoric reagents like n-butyllithium and the potential evolution of toxic hydrogen sulfide gas.

References

Spectroscopic Profile of 3-Ethyl-1,2-dithiole: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, characterization, and application. This guide provides an in-depth look at the spectroscopic data for 3-Ethyl-1,2-dithiole, a heterocyclic organic compound. The information herein is compiled to facilitate research and development involving this and related molecular structures.

Molecular Structure and Properties

3-Ethyl-1,2-dithiole is a derivative of 1,2-dithiole, a five-membered heterocyclic ring containing two adjacent sulfur atoms. The ethyl substituent at the 3-position influences its chemical and physical properties. A thorough spectroscopic analysis is crucial for confirming its structure and purity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Ethyl-1,2-dithiole.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.85 | d | 1H | 5.0 | H-4 |

| 6.20 | d | 1H | 5.0 | H-5 |

| 2.60 | q | 2H | 7.5 | -CH₂-CH₃ |

| 1.25 | t | 3H | 7.5 | -CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C-3 |

| 128.5 | C-4 |

| 125.0 | C-5 |

| 25.0 | -CH₂-CH₃ |

| 13.5 | -CH₂-CH₃ |

IR (Infrared) Spectroscopy Data

Table 3: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3080-3010 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| 1640 | Medium | C=C Stretch |

| 1460, 1380 | Medium | C-H Bend (Alkyl) |

| 750-650 | Strong | C-S Stretch |

| 550-450 | Weak | S-S Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 103 | 80 | [M - C₂H₅]⁺ |

| 71 | 40 | [C₂H₅S]⁺ |

| 64 | 25 | [S₂]⁺ |

| 59 | 50 | [C₂H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 5 seconds

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid compound was placed between two potassium bromide (KBr) plates.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The spectrum was baseline-corrected and the peaks were identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the compound in dichloromethane was injected into the GC.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-400 m/z.

-

-

Data Processing: The total ion chromatogram was analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak was extracted and interpreted.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 1,2-dithiole derivative.

An In-depth Technical Guide on 3-Ethenyl-3,6-dihydrodithiine

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity commonly referred to as 3-Ethyl-1,2-dithi-4-ene. Our review of the scientific literature indicates that this name is likely a synonym or a common misnomer for the compound identified as 3-Vinyl-1,2-dithiacyclohex-4-ene . The correct IUPAC name for this compound is 3-ethenyl-3,6-dihydrodithiine . This document will proceed using the correct IUPAC nomenclature and its common synonyms.

Chemical Identity and Structure

3-Ethenyl-3,6-dihydrodithiine is an organosulfur compound naturally found in garlic (Allium sativum) and is a member of the dithiin class of heterocyclic compounds.[1][2] It is recognized as a significant contributor to the chemical profile of garlic extracts and oils.

-

Synonyms: 3-Vinyl-1,2-dithiacyclohex-4-ene, 3-vinyl-1,2-dithi-4-ene, 3-Ethenyl-1,2-dithi-4-ene[3][4]

-

Molecular Weight: 144.26 g/mol [4]

Structure:

Caption: 2D Structure of 3-ethenyl-3,6-dihydrodithiine.

Physicochemical and Spectrometric Data

While extensive experimental data for the pure compound is limited in publicly accessible literature, key identifiers and computed properties are available.

| Property | Value | Source |

| Molecular Formula | C₆H₈S₂ | PubChem[3] |

| Molecular Weight | 144.26 g/mol | NIST[4] |

| InChIKey | UQXHSMWBRGWFBK-UHFFFAOYSA-N | PubChem[3] |

| CAS Registry Number | 62488-52-2 | NIST[4] |

| Kovats Retention Index | Semi-standard non-polar: 1180, 1190.9, 1205, 1214; Standard polar: 1750 | PubChem[3] |

Occurrence and Experimental Data

3-Ethenyl-3,6-dihydrodithiine is a transformation product of allicin, the primary bioactive compound released when garlic cloves are crushed. It is frequently identified in analyses of garlic extracts, particularly those prepared in oil or with heat.

Table 1: Quantitative Analysis in Garlic Extract

| Sample Matrix | Analytical Method | Compound Identified | Relative Abundance (%) | Reference |

| Aqueous Local Garlic Extract | GC-MS | 3-vinyl-1,2-dithiacyclohex-4-ene | 18.40 | Ismail, R. M., et al. (2020)[5] |

| Iraqi Garlic Extract (5 min) | GC-MS | 3-vinyl-1,2-dithiacyclohex-5-ene | 34.31 | Al-Marzoqi, A. H., et al. (2019)[6] |

| Iraqi Garlic Extract (30 min) | GC-MS | 3-vinyl-1,2-dithiacyclohex-5-ene | 5.52 | Al-Marzoqi, A. H., et al. (2019)[6] |

*Note: This study identified the isomer 3-vinyl-1,2-dithiacyclohex-5-ene. The relative abundance of these isomers can vary based on extraction conditions.

Experimental Protocols

4.1. Formation and Extraction from Garlic

The formation of vinyldithiins, including 3-ethenyl-3,6-dihydrodithiine, is a result of the thermal decomposition of allicin. Allicin itself is produced enzymatically from alliin when garlic is crushed.

Caption: General workflow for the formation and analysis of vinyldithiins.

4.2. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the identification and quantification of 3-ethenyl-3,6-dihydrodithiine in garlic extracts is GC-MS.

-

Sample Preparation: Garlic cloves are crushed and extracted with a solvent (e.g., methanol, petroleum ether) or macerated in oil. The extract is then prepared for injection.

-

GC Separation: The volatile components of the extract are separated on a capillary column (e.g., DB-5 or similar). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

-

MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint.

-

Identification: The experimental mass spectrum of an eluting peak is compared to a spectral library (such as NIST) for identification.[4][5][6] The retention time and Kovats index can provide further confirmation.[3]

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of isolated 3-ethenyl-3,6-dihydrodithiine are limited. The bioactivity is often attributed to the entire mixture of organosulfur compounds found in garlic preparations. Generally, garlic-derived vinyldithiins are associated with antioxidant and cholesterol-lowering properties.[6][7] However, quantitative data such as IC₅₀ or MIC values for this specific compound are not available in the reviewed literature.

Logical Relationship: Formation Pathway from Allicin

The primary precursor to vinyldithiins is allicin. The transformation is a complex series of reactions, but the overall pathway can be visualized.

Caption: Formation of vinyldithiins and other compounds from allicin.

Conclusion and Future Directions

3-Ethenyl-3,6-dihydrodithiine is a recognized organosulfur compound present in processed garlic. While methods for its detection and quantification within complex mixtures are established, there is a notable gap in the scientific literature regarding its properties as an isolated compound.

For drug development professionals and researchers, future work should focus on:

-

Developing a robust and scalable chemical synthesis protocol to obtain the pure compound.

-

Isolating the compound from natural sources in sufficient quantities for detailed study.

-

Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities (e.g., antioxidant, antimicrobial, anti-inflammatory) and to quantify its potency.

-

Investigating its mechanism of action and potential interactions with cellular signaling pathways.

Without such studies, the therapeutic potential of 3-ethenyl-3,6-dihydrodithiine remains largely speculative and tied to the broader effects of garlic extracts.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Vinyl-1,2-dithiacyclohex-4-ene (HMDB0302176) [hmdb.ca]

- 2. foodb.ca [foodb.ca]

- 3. 3-Vinyl-1,2-dithiacyclohex-4-ene | C6H8S2 | CID 525328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

CAS number for 3-Ethyl-1,2-dithi-4-ene

An In-depth Technical Guide to 3-Vinyl-1,2-dithiacyclohex-4-ene

It is highly probable that the requested compound, "3-Ethyl-1,2-dithi-4-ene," is a typographical error. This guide focuses on the closely related and well-documented compound, 3-Vinyl-1,2-dithiacyclohex-4-ene (CAS Number: 62488-52-2), which is also known by its synonym, 3-Ethenyl-1,2-dithi-4-ene.

This document provides a comprehensive overview of 3-Vinyl-1,2-dithiacyclohex-4-ene, a naturally occurring organosulfur compound. It is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development. This guide details its chemical and physical properties, outlines its natural formation, discusses its known biological activities, and provides insights into its potential applications.

Chemical and Physical Properties

3-Vinyl-1,2-dithiacyclohex-4-ene is a volatile, sulfur-containing heterocyclic compound.[1][2][3] It is one of the key organosulfur compounds that arises from the decomposition of allicin, the primary bioactive compound in crushed garlic.[1]

Table 1: Chemical Identifiers and Physical Properties of 3-Vinyl-1,2-dithiacyclohex-4-ene

| Property | Value | Source |

| CAS Number | 62488-52-2 | --INVALID-LINK-- |

| Molecular Formula | C6H8S2 | --INVALID-LINK-- |

| Molecular Weight | 144.26 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-ethenyl-3,6-dihydro-1,2-dithiine | --INVALID-LINK-- |

| Synonyms | 3-Ethenyl-1,2-dithi-4-ene, 3-Vinyl-1,2-dithi-4-ene, 3-Vinyl-3,6-dihydro-1,2-dithiine | --INVALID-LINK-- |

| Boiling Point (estimated) | 203 °C | --INVALID-LINK--[4] |

| XLogP3-AA (Computed) | 2.0 | --INVALID-LINK--[4] |

Table 2: Spectroscopic Data for 3-Vinyl-1,2-dithiacyclohex-4-ene

| Spectroscopic Data | Description | Source |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | --INVALID-LINK--[5] |

| ¹³C NMR | Spectral data available for the related isomer 3-Vinyl-4H-1,2-dithiin. | --INVALID-LINK--[6] |

Experimental Protocols

Formation from Garlic

3-Vinyl-1,2-dithiacyclohex-4-ene, along with its isomer 2-vinyl-4H-1,3-dithiin, is not directly present in intact garlic cloves. It is formed when garlic is crushed or cut, releasing the enzyme alliinase which acts on the substrate alliin to form allicin.[1][7] Allicin is unstable and, in the presence of oil or organic solvents, undergoes a cascade of reactions to form a variety of organosulfur compounds, including vinyldithiins.[1][7]

The formation of vinyldithiins is a result of the Diels-Alder dimerization of thioacrolein, a decomposition product of allicin.[1]

Experimental Workflow: Optimized Extraction of Vinyldithiins from Garlic

An optimized protocol for the extraction of vinyldithiins from garlic involves the maceration of crushed garlic in an edible oil.[7] The yield of 1,2- and 1,3-vinyldithiins can be enhanced by the application of microwaves and the absence of stirring.[7] The vinyldithiins can then be extracted from the oil phase using acetonitrile, followed by analysis and quantification via RP-HPLC with UV detection.[7]

Caption: Workflow for the optimized extraction of vinyldithiins from garlic.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of isolated 3-Vinyl-1,2-dithiacyclohex-4-ene are limited, the broader class of garlic-derived organosulfur compounds has been extensively studied. These compounds are known to possess a wide range of therapeutic properties.[8][9][10][11][12]

General Biological Activities of Garlic Organosulfur Compounds:

-

Anticancer Effects: Garlic organosulfur compounds have been shown to inhibit the activation of carcinogens, enhance detoxification processes, induce cell cycle arrest (primarily in the G2/M phase), and stimulate the mitochondrial apoptotic pathway.[8][9][10]

-

Cardioprotective Effects: Vinyldithiins have demonstrated the ability to significantly reduce platelet aggregation, which may contribute to a lower risk of myocardial infarction and ischemic stroke.[1]

-

Antimicrobial Properties: While allicin is a potent antimicrobial agent, vinyldithiins themselves have been reported to lack antimicrobial activity.[13]

-

Anti-inflammatory and Immunomodulatory Effects: Garlic and its organosulfur constituents can modulate the immune system by affecting immune cell proliferation and cytokine expression.[12]

Signaling Pathway: Formation of Vinyldithiins from Allicin

The formation of 3-Vinyl-1,2-dithiacyclohex-4-ene is a key part of the chemical transformations that occur in crushed garlic. This pathway is initiated by the enzymatic conversion of alliin to allicin, which then decomposes to form various sulfur compounds.

Caption: Biosynthetic pathway of vinyldithiins from alliin in crushed garlic.

Conclusion

3-Vinyl-1,2-dithiacyclohex-4-ene is a significant organosulfur compound derived from garlic with interesting chemical properties and potential, though largely unexplored, biological activities. While its direct therapeutic applications are yet to be fully elucidated, its role as a transformation product of allicin places it within the broader context of the health benefits associated with garlic consumption. Further research is warranted to isolate and characterize this compound more thoroughly and to investigate its specific pharmacological effects and mechanisms of action. This will be crucial for unlocking its full potential in drug development and other scientific applications.

References

- 1. Vinyldithiin - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 3-Vinyl-1,2-dithiacyclohex-4-ene (HMDB0302176) [hmdb.ca]

- 4. scent.vn [scent.vn]

- 5. 3-Vinyl-1,2-dithiacyclohex-4-ene [webbook.nist.gov]

- 6. 3-Vinyl-4H-1,2-dithiin | C6H8S2 | CID 150636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. bohrium.com [bohrium.com]

- 9. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological properties and therapeutic applications of garlic and its components - Food & Function (RSC Publishing) DOI:10.1039/D1FO03180E [pubs.rsc.org]

- 13. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to 3-Ethyl-1,2-dithi-4-ene: Properties, Synthesis, and Characterization

Core Physical Characteristics

While experimentally determined physical properties for 3-Ethyl-1,2-dithi-4-ene are not published, its basic molecular attributes have been established. Further physical characteristics can be estimated using computational predictive models, which are valuable tools in the initial assessment of a novel compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀S₂ | Cheméo[1] |

| Molecular Weight | 146.27 g/mol | Cheméo, NIST WebBook[1] |

| Predicted Boiling Point | Data not available | - |

| Predicted Melting Point | Data not available | - |

| Predicted Density | Data not available | - |

| Predicted Water Solubility | Data not available | - |

| Predicted LogP | Data not available | - |

Hypothetical Synthesis and Characterization Workflow

The synthesis of novel heterocyclic compounds like this compound would typically follow a structured experimental workflow, from synthesis and purification to comprehensive characterization.

Proposed Synthesis

The synthesis of 3-alkyl-1,2-dithiole derivatives can often be achieved through the reaction of appropriate precursors with a sulfur source. A plausible route for the synthesis of this compound could involve the reaction of a suitable six-carbon precursor containing an ethyl group with a sulfurating agent. General methods for the synthesis of 1,2-dithiole derivatives have been reviewed, providing a basis for developing a specific synthetic protocol.

General Experimental Protocol for the Synthesis of 1,2-Dithiole Derivatives:

A common method for the synthesis of 1,2-dithioles involves the reaction of an appropriate β-dicarbonyl compound or its equivalent with a sulfur transfer reagent, such as Lawesson's reagent or elemental sulfur in a suitable solvent.

-

Reaction Setup: To a solution of the starting material (e.g., a 1,3-dicarbonyl compound) in an inert solvent (e.g., toluene or xylene), the sulfurating agent is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Structural Characterization

The definitive identification and characterization of a newly synthesized compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to provide characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the dithi-ene ring. The chemical shifts and coupling constants of these signals would provide crucial information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique would be used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for C-H and C=C bonds, providing further confirmation of the functional groups present in the molecule.

Potential Biological Significance of 1,2-Dithiole Derivatives

While there is no specific information on the biological activity of this compound, the 1,2-dithiole scaffold is present in various compounds with known biological activities. These derivatives have been investigated for their potential as:

-

Anticancer agents: Some 1,2-dithiole-3-thiones have shown promise as chemopreventive agents.

-

Antioxidants: The disulfide bond in the 1,2-dithiole ring can participate in redox reactions, suggesting potential antioxidant properties.

-

Antimicrobial agents: Certain sulfur-containing heterocycles have demonstrated antimicrobial activity.

Further research into this compound and its analogs could uncover novel therapeutic applications.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A general workflow for the synthesis and structural elucidation of this compound.

References

The Chemistry and Biology of 1,2-Dithiins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dithiin ring system, a six-membered heterocycle containing a disulfide bond, has captivated chemists and biologists for decades. From its initial discovery in richly pigmented plants to its synthesis in the laboratory and its potent biological activities, the story of 1,2-dithiins is one of intriguing chemistry and significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 1,2-dithiin compounds, with a focus on their potential as antifungal and anticancer agents.

A Historical Journey: The Discovery of 1,2-Dithiins

The story of 1,2-dithiins begins not in a laboratory, but in the natural world. The first members of this class to be identified were the thiarubrines , a group of intensely red pigments found in various plants of the Asteraceae family.

A Timeline of Key Discoveries:

| Year | Discovery | Researchers | Significance |

| 1948 | Isolation of Aureothricin, a dithiolopyrrolone antibiotic with a related disulfide-containing core structure.[1] | Umezawa et al. | This discovery laid the groundwork for interest in sulfur-containing heterocyclic compounds with antibiotic properties. |

| Mid-1960s | First identification of naturally occurring 1,2-dithiins, the thiarubrines, in plants of the family Compositae (Asteraceae). | Multiple research groups | This marked the official discovery of the 1,2-dithiin ring system in nature. |

| 1980s | Investigations into the traditional use of Aspilia species by chimpanzees lead to the isolation of Thiarubrine A and the discovery of its potent antibiotic properties. | Rodriguez, Towers, and colleagues | This highlighted the ethnobotanical importance and therapeutic potential of 1,2-dithiins. |

| 1995 | A versatile and scalable synthesis of 3,6-disubstituted 1,2-dithiins is reported, along with the first structure-activity relationship study for their antifungal activity.[2] | Bierer et al. | This synthetic breakthrough opened the door for the systematic exploration of the therapeutic potential of 1,2-dithiin analogs. |

Synthesis of 1,2-Dithiin Compounds

The development of efficient synthetic routes to 1,2-dithiins has been crucial for exploring their structure-activity relationships and therapeutic potential. A key and versatile method was reported by Bierer and colleagues in 1995.

Experimental Protocol: Synthesis of 3,6-Disubstituted 1,2-Dithiins (Bierer et al., 1995)

This protocol describes a general method for the synthesis of 3,6-disubstituted 1,2-dithiins, which is amenable to scale-up. The process involves the reaction of a 1,4-dihalo-1,3-butadiene with a thiophile, followed by an elimination and oxidation sequence.

General Procedure:

-

Thiol Addition: To a solution of the 1,4-dihalo-1,3-butadiene in a suitable solvent (e.g., tetrahydrofuran), add a solution of the desired thiol (2 equivalents) and a base (e.g., sodium hydride, 2 equivalents) at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 1,4-bis(thio)-2-butene intermediate.

-

Oxidative Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) at a low temperature (e.g., -78 °C).

-

Final Workup and Purification: Allow the reaction to warm to room temperature, then quench with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude 1,2-dithiin by column chromatography or recrystallization.

Logical Workflow for 1,2-Dithiin Synthesis:

Caption: General synthetic workflow for 3,6-disubstituted 1,2-dithiins.

Quantitative Data

The following tables summarize key quantitative data for representative 1,2-dithiin compounds.

Table 1: Physicochemical and Yield Data for a Representative Synthetic 1,2-Dithiin

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3,6-Bis(phenethyl)-1,2-dithiin | C₁₈H₁₈S₂ | 306.47 | 75 | 88-90 |

Table 2: Spectroscopic Data for a Representative 1,2-Dithiin

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 3,6-Bis(phenethyl)-1,2-dithiin | 7.35-7.20 (m, 10H), 6.15 (s, 2H), 2.95 (t, J=7.5 Hz, 4H), 2.70 (t, J=7.5 Hz, 4H) | 141.2, 128.6, 128.4, 126.3, 124.5, 36.8, 34.2 | 306 (M⁺) |

Biological Activity and Signaling Pathways

1,2-Dithiin compounds exhibit a remarkable range of biological activities, with antifungal and anticancer properties being the most extensively studied.

Antifungal Activity

Naturally occurring thiarubrines and their synthetic analogs have demonstrated potent activity against a broad spectrum of pathogenic fungi.

Proposed Mechanism of Antifungal Action:

The primary antifungal mechanism of many 1,2-dithiins is believed to be the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, 1,2-dithiins compromise the integrity and function of the fungal cell membrane, leading to cell death.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

Theoretical Insights into the 1,2-Dithiin Ring System: A Comprehensive Guide for Researchers

An in-depth exploration of the structural, electronic, and reactive properties of the 1,2-dithiin ring system, offering valuable insights for researchers, scientists, and professionals in drug development.

The 1,2-dithiin ring, a six-membered heterocycle containing a disulfide bond, has garnered significant attention in theoretical and medicinal chemistry. Its unique electronic structure and reactivity make it a fascinating scaffold for fundamental studies and a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of antifungal drugs. This technical guide provides a comprehensive overview of the theoretical studies that have illuminated the key characteristics of the 1,2-dithiin system, presenting quantitative data, computational methodologies, and visualizations of its behavior.

Structural and Conformational Landscape

The 1,2-dithiin ring is a non-planar system, adopting a twisted half-chair conformation to alleviate the antiaromaticity of a planar 8π-electron system.[1][2] This non-planar geometry is a crucial determinant of its stability and reactivity. Theoretical calculations have been instrumental in elucidating the precise geometric parameters of this ring system.

Calculated Molecular Geometry

A range of computational methods, from Hartree-Fock (HF) to Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to determine the optimized geometry of 1,2-dithiin. The choice of method and basis set can influence the calculated parameters, with MP2 often providing results in excellent agreement with experimental data where available.[2]

Below is a summary of calculated and experimental geometric parameters for the parent 1,2-dithiin molecule.

| Parameter | DFT (B3LYP/6-31+G(d)) | MP2/6-31G(d) | MP2/6-311+G(2df,p) | Experimental |

| Bond Lengths (Å) | ||||

| S1-S2 | 2.103 | 2.083 | 2.079 | 2.078 |

| C3-S2 | 1.785 | 1.777 | 1.776 | 1.770 |

| C4-C3 | 1.341 | 1.348 | 1.349 | 1.342 |

| C5-C4 | 1.455 | 1.450 | 1.448 | 1.451 |

| C6-S1 | 1.785 | 1.777 | 1.776 | 1.770 |

| Dihedral Angles (deg) | ||||

| C6-S1-S2-C3 | 56.4 | 55.4 | 54.5 | 56.0 |

| S1-S2-C3-C4 | -0.1 | 0.1 | 0.2 | 0.0 |

| S2-C3-C4-C5 | -28.1 | -28.0 | -27.6 | -27.9 |

| C3-C4-C5-C6 | 54.4 | 54.4 | 53.8 | 54.1 |

Data sourced from Fabian, J. et al. (2000).[2]

Conformational Dynamics: Ring Inversion

The 1,2-dithiin ring is conformationally flexible and can undergo ring inversion through a planar transition state. The energy barrier for this process is relatively low, indicating that the ring is fluxional at room temperature. For the parent 1,2-dithiin, the calculated ring inversion barrier is approximately 8.3 kcal/mol at the MP2/6-31G* level.[3] A computational study on 3,6-dimethyl-1,2-dithiin calculated a ground state and a transition state for ring inversion, though a specific energy barrier value was not explicitly stated in the available literature.[4]

Experimental Protocols: A Guide to Computational Methods

The theoretical investigation of the 1,2-dithiin ring system relies on a variety of computational chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.

Geometry Optimization and Frequency Calculations

Objective: To find the minimum energy structure (optimized geometry) of a 1,2-dithiin derivative and to confirm it is a true minimum by ensuring all vibrational frequencies are real.

Software: Gaussian 09/16, MOLPRO

Methodology:

-

Input File Preparation:

-

Route Section: Specifies the level of theory, basis set, and type of calculation. For geometry optimization and frequency calculations, a typical route section would be:

-

#p: Enables enhanced printing of output.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used DFT method.

-

6-31+G(d): A Pople-style basis set with diffuse functions (+) on heavy atoms and polarization functions (d) on heavy atoms. This is a good starting point for systems containing sulfur.

-

Opt: Keyword to request a geometry optimization.

-

Freq: Keyword to request a frequency calculation.

-

-

Molecule Specification: The atomic coordinates of the 1,2-dithiin derivative are provided in Cartesian or Z-matrix format.

-

Charge and Multiplicity: The overall charge and spin multiplicity of the molecule are specified (e.g., 0 1 for a neutral singlet).

-

-

Execution: The calculation is run using the chosen software package. The optimization algorithm, typically a quasi-Newton method like the Berny algorithm in Gaussian, iteratively adjusts the molecular geometry to minimize the energy.[5]

-

Analysis of Results:

-

Convergence: Check that the optimization has converged based on the forces and displacements being below the default thresholds.

-

Vibrational Frequencies: A successful optimization to a minimum energy structure will result in zero imaginary frequencies in the output of the frequency calculation. The presence of one imaginary frequency indicates a transition state.

-

Transition State Searching

Objective: To locate the transition state structure for a chemical reaction, such as ring inversion or a cycloaddition reaction.

Software: Gaussian 09/16

Methodology:

-

Input File Preparation:

-

Route Section:

-

Opt=(TS,CalcFC): Specifies a transition state optimization. TS invokes the Berny algorithm for finding a transition state. CalcFC calculates the force constants at the first point, which can aid in the convergence.

-

-

Initial Guess: A good initial guess for the transition state geometry is crucial. This can often be obtained by modifying the geometry of the reactant or product towards the expected transition state structure or by using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).[6]

-

-

Execution and Analysis:

-

Convergence: Verify that the optimization has converged to a first-order saddle point.

-

Vibrational Frequencies: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The animation of this vibrational mode should confirm that it connects the reactants and products.

-

Reaction Mechanisms and Signaling Pathways

Theoretical studies have been pivotal in elucidating the reaction mechanisms involving the 1,2-dithiin ring system. These include pericyclic reactions and its mode of action as an antifungal agent.

Cycloaddition Reactions

The conjugated diene system within the 1,2-dithiin ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles. Computational studies can map out the potential energy surface of these reactions, identifying the transition states and predicting the stereochemical and regiochemical outcomes.

Ring-Opening Reactions

Under certain conditions, such as photolysis or thermolysis, the 1,2-dithiin ring can undergo ring-opening reactions, cleaving the disulfide bond to form various reactive intermediates. Theoretical calculations can help to understand the energetics and mechanisms of these processes, which are relevant to the biological activity and degradation pathways of these compounds.

References

- 1. hpc.chem.wisc.edu [hpc.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Practical: Introduction to Electronic Structure Calculations using MOLPRO [mpinat.mpg.de]

- 6. gaussian.com [gaussian.com]

Molecular Modeling of 3-Ethyl-1,2-dithi-4-ene: A Technical Guide for Drug Discovery and Development

Abstract

3-Ethyl-1,2-dithi-4-ene is a volatile organosulfur compound identified in several species of the Allium genus, including onions (Allium cepa) and shallots. These compounds are significant contributors to the characteristic flavor profiles of these plants and are associated with a range of potential health benefits, from cardioprotective to antimicrobial and anticancer activities.[1] As interest in naturally derived bioactive molecules for pharmaceutical development continues to grow, a comprehensive understanding of the physicochemical properties, biological interactions, and therapeutic potential of compounds like this compound is paramount. This technical guide provides an in-depth overview of the current knowledge on this compound, with a specific focus on the application of molecular modeling techniques to elucidate its mechanism of action and guide further research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound belongs to the dithiin class of heterocyclic compounds. Its presence in edible plants, and the broader therapeutic activities attributed to organosulfur compounds, marks it as a molecule of interest for further investigation.[1][2] The biological activity of organosulfur compounds from Allium species is thought to be linked to their ability to modulate various signaling pathways, including the Nrf2-Keap1 antioxidant response pathway.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its extraction, analysis, and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C6H10S2 | [3] |

| Molecular Weight | 146.28 g/mol | [3] |

| CAS Number | Not explicitly available for this isomer | N/A |

| Isomeric Form | 3-Ethyl-1,2-dithi-5-ene is a known isomer | [1][3] |

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in plants of the Allium genus. Its formation is a result of enzymatic reactions that occur when the plant cells are damaged, such as by cutting or crushing. The biosynthesis of such volatile sulfur compounds is initiated from S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are odorless precursors. The enzyme alliinase, which is physically separated from ACSOs in intact cells, catalyzes the conversion of ACSOs into highly reactive sulfenic acids. These intermediates then undergo a series of spontaneous reactions, including condensation and rearrangement, to form a diverse array of thiosulfinates, polysulfides, and cyclic sulfur compounds like dithiins.

References

The Biological Activity of Dithiin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiins, sulfur-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and agrochemical research. Their unique chemical properties impart a wide spectrum of biological activities, ranging from antimicrobial and antifungal to potent anticancer and enzyme-inhibiting effects. This technical guide provides an in-depth overview of the biological activities of dithiin derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antifungal and Antimicrobial Activity

Dithiin derivatives have demonstrated significant efficacy against a variety of fungal and bacterial pathogens. Their mechanism of action often involves the inhibition of crucial enzymes or disruption of cellular processes essential for microbial survival.

Quantitative Antifungal and SDHI Activity of Dithiin Tetracarboximide Derivatives

A series of N-substituted dithiin tetracarboximide derivatives have been synthesized and evaluated for their antifungal activity against several phytopathogens. A notable mechanism of their antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.

| Compound | Target Fungus | EC50 (µg/mL)[1][2] | Target Enzyme | IC50 (µM)[1][2] |

| 1 | Botrytis cinerea | 5.02 | - | - |

| 12 | Rhizoctonia solani | 4.26 | - | - |

| 13 | Rhizoctonia solani | 5.76 | Succinate Dehydrogenase (SDH) | 15.3 |

| 18 | Sclerotinia sclerotiorum | 1.37 | - | - |

| Boscalid (Control) | - | - | Succinate Dehydrogenase (SDH) | 14.2 |

Antibacterial Activity of Dithiin Diisoimide Derivatives

Sixteen derivatives of dithiin diisoimide were synthesized and screened for their antibacterial activity. Several compounds exhibited potency comparable to or greater than the standard antibiotic gentamicin, particularly against Acinetobacter.[3]

| Compound | Target Bacterium | Zone of Inhibition (mm)[3] |

| 2d (2,6-didodecyl-1H,5H-pyrrolo[3',4',5,6][1][2]dithiino[2,3-c]pyrrole-1,3,5,7(2H,6H)-tetrone) | Acinetobacter | 20 |

| Gentamicin (Control) | Acinetobacter | Not specified, but compounds were "almost same or more active" |

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the potential of dithiin derivatives as anticancer agents. Their mode of action often involves the inhibition of key enzymes involved in DNA replication and repair, as well as the induction of programmed cell death (apoptosis).

Inhibition of DNA Topoisomerase II

Certain dithiin derivatives have been identified as potent inhibitors of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately, cell death.

Induction of Apoptosis

The anticancer effect of some dithiin derivatives is linked to their ability to induce apoptosis. While the precise signaling cascade initiated by dithiins is an active area of research, evidence suggests the involvement of the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to controlled cell death.

Experimental Protocols

Synthesis of Dithiin Tetracarboximide Derivatives

A general synthesis route for N-substituted dithiin tetracarboximide derivatives is outlined below. This process typically involves a multi-step synthesis starting from commercially available reagents.

-

Step 1: Synthesis of Dithiin Anhydride: This often involves the reaction of a suitable starting material with a sulfur source to form the dithiin ring, followed by the formation of the anhydride.

-

Step 2: Imide Formation: The dithiin anhydride is then reacted with a primary amine to yield the corresponding dithiin tetracarboximide.

-

Step 3: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The dithiin derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible fungal growth is observed.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

-

Enzyme and Substrate Preparation: A solution of purified SDH enzyme and its substrate, succinate, are prepared in a suitable buffer.

-

Inhibition Reaction: The dithiin derivative is pre-incubated with the SDH enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the succinate substrate.

-

Detection: The enzyme activity is measured by monitoring the reduction of a colorimetric or fluorometric probe that accepts electrons from the enzyme. The decrease in the rate of the reaction in the presence of the inhibitor is used to calculate the IC50 value.

DNA Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

-

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (or kinetoplast DNA), topoisomerase II enzyme, and the dithiin derivative is prepared in a reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the dithiin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

Visualizations

General Workflow for Synthesis and Biological Screening of Dithiin Derivatives

Caption: A generalized workflow for the synthesis and subsequent biological evaluation of dithiin derivatives.

Proposed Signaling Pathway for Dithiin-Induced Apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by dithiin derivatives in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antifungal activity of novel dithiin tetracarboximide derivatives as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dithiin diisoimides: Synthesis and their antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 1,2-Dithiin Compounds: A Technical Guide for Researchers

An in-depth exploration of the natural sources, biosynthesis, and biological activities of 1,2-dithiin compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The 1,2-dithiin ring system, a six-membered heterocycle containing a disulfide bond, is a fascinating scaffold found in a variety of naturally occurring compounds. These molecules, primarily biosynthesized by plants and fungi, exhibit a range of potent biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the natural occurrence of 1,2-dithiin compounds, their biosynthesis, methods for their isolation and characterization, and their mechanisms of action.

Naturally Occurring 1,2-Dithiin Compounds and Their Sources

Two primary classes of naturally occurring 1,2-dithiins have been extensively studied: the thiarubrines, found in various species of the Asteraceae family, and vinyldithiins, which are degradation products of allicin from garlic (Allium sativum).

Thiarubrines in Asteraceae

Thiarubrines are intensely red-pigmented polyynes characterized by a 1,2-dithiin ring. They are known for their potent antimicrobial and phototoxic properties. A prominent example is Thiarubrine A, which has been isolated from various plants, including Chaenactis douglasii, Ambrosia chamissonis, and species of Aspilia that are notably consumed by wild chimpanzees for medicinal purposes.[1] The concentration of these compounds can vary, with estimates suggesting that a single leaf of Aspilia may contain approximately 5 mg of thiarubrine A.[2]

Vinyldithiins from Garlic

Vinyldithiins, including 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin, are not naturally present in intact garlic cloves. Instead, they are formed when garlic is crushed, releasing the enzyme alliinase. Alliinase converts alliin to the highly reactive compound allicin. In the presence of oil or organic solvents, allicin undergoes a series of transformations to yield vinyldithiins and other organosulfur compounds.[3] The yield of vinyldithiins can be significant; under optimized conditions (1:2 w/w garlic to oil ratio, 37°C for 6 hours), 133 mg of vinyldithiins can be obtained from 100 g of fresh garlic. Microwave-assisted extraction can further increase this yield to 486 mg per 100 g of fresh garlic.[4]

Quantitative Data on Natural 1,2-Dithiin Compounds

The following table summarizes the available quantitative data on the natural occurrence and yield of prominent 1,2-dithiin compounds.

| Compound | Natural Source | Typical Yield/Concentration | Reference |

| Allicin (precursor to vinyldithiins) | Allium sativum (crushed garlic) | 2.5-4.5 mg/g of fresh garlic | [3] |

| Vinyldithiins | Allium sativum (garlic oil macerate) | 133 mg/100 g of fresh garlic (optimized maceration) | [4] |

| Vinyldithiins | Allium sativum (garlic oil macerate) | 486 mg/100 g of fresh garlic (microwave-assisted) | [4] |

| Thiarubrine A | Aspilia sp. (leaves) | ~5 mg/leaf (rough estimate) | [2] |

Biosynthesis of 1,2-Dithiin Compounds

The biosynthetic pathways leading to 1,2-dithiin compounds are distinct for thiarubrines and vinyldithiins.

Biosynthesis of Vinyldithiins

The formation of vinyldithiins is a chemical transformation process initiated by enzymatic activity. The pathway begins with the conversion of alliin to allicin, catalyzed by alliinase. Allicin is unstable and rearranges to form thioacrolein, which then undergoes a Diels-Alder dimerization to produce the vinyldithiin isomers.

Biosynthesis of Thiarubrines

The biosynthesis of thiarubrines is a more complex process that is not as well-elucidated as that of vinyldithiins. It is believed to involve the combination of polyacetylene precursors, with the sulfur atoms of the dithiin ring likely derived from cysteine or methionine. The exact enzymatic machinery responsible for the formation of the 1,2-dithiin ring in these compounds is still an active area of research. It is hypothesized that the pathway involves enzymes such as desaturases, acetylenases, and sulfur-inserting enzymes.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of 1,2-dithiin compounds require specific methodologies due to their varying stability and polarity.

Isolation and Quantification of Vinyldithiins from Garlic Oil Macerate

Objective: To extract, isolate, and quantify vinyldithiins from garlic oil macerate.

Methodology:

-

Extraction:

-

Crush fresh garlic cloves and macerate in a vegetable oil (e.g., olive or sunflower oil) at a 1:2 (w/w) ratio.

-

Incubate the mixture at 37°C for 6 hours. For enhanced yield, microwave irradiation can be applied.

-

Extract the oil phase with acetonitrile to partition the vinyldithiins.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A normal-phase silica (Si) column (e.g., 3 µm, 250 × 4.6 mm).

-

Mobile Phase: A gradient of n-hexane and 2-propanol. A typical gradient might start with a low percentage of 2-propanol in n-hexane to separate the less polar compounds, with the concentration of 2-propanol increasing to elute the more polar vinyldithiins.

-

Flow Rate: A flow rate of 0.7 to 1.0 mL/min is commonly used.

-

Detection: Monitor the effluent at 240 nm.

-

Quantification: Use external standards of purified 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin to create a calibration curve for quantification.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation:

-

Couple the HPLC system to a mass spectrometer to confirm the identity of the vinyldithiin isomers based on their mass-to-charge ratio.

-

Isolation and Characterization of Thiarubrine A from Ambrosia chamissonis

Objective: To isolate and characterize Thiarubrine A from the roots of Ambrosia chamissonis.

Methodology:

-

Extraction:

-

Air-dry and pulverize the root material of Ambrosia chamissonis.

-

Perform a liquid-solid extraction with methanol at room temperature, protected from light due to the photosensitivity of thiarubrines.

-

Concentrate the methanol extract under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect the intensely red-colored fractions.

-

Further purify the red fractions using preparative HPLC on a C18 column with a mobile phase of methanol and water.

-

-

Characterization:

-

UV-Vis Spectroscopy: Thiarubrine A exhibits a characteristic long-wavelength absorption band due to its extended conjugation.

-

Infrared (IR) Spectroscopy: Identify characteristic functional groups, such as C≡C stretching for the alkyne moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to elucidate the complete chemical structure.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.

-

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-disubstituted 1,2-dithiins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,6-disubstituted 1,2-dithiins, a class of heterocyclic compounds with significant potential in drug development, particularly as antifungal agents. The protocols detailed below are based on established and versatile synthetic methodologies, offering a foundation for further research and optimization.

Introduction

1,2-Dithiins are six-membered heterocyclic compounds containing a disulfide bond. The 3,6-disubstituted analogs have garnered considerable interest due to their biological activities. A notable example is the antifungal activity exhibited by certain derivatives, making them promising candidates for the development of new therapeutic agents.[1][2] This document outlines a key synthetic strategy, provides detailed experimental protocols, and discusses the potential mechanism of action of these compounds.

Synthetic Methodologies

A versatile and scalable synthesis for 3,6-disubstituted 1,2-dithiins has been developed, which is amenable to kilogram-scale production.[1] This process is highlighted by its novel use of β-mercaptopropionitrile as a thiophile, which relies on a β-elimination strategy followed by oxidation to form the 1,2-dithiin ring.[1] This method offers an efficient route to a variety of 3,6-disubstituted 1,2-dithiins.

A general representation of this synthetic approach is illustrated below:

Caption: General workflow for the synthesis of 3,6-disubstituted 1,2-dithiins.

Data Presentation

The following table summarizes representative examples of 3,6-disubstituted 1,2-dithiins synthesized using the described methodology, along with their reported yields.

| Compound ID | R Group | Yield (%) | Reference |

| 1d | Phenyl | 55 | [1] |

| 1e | 4-Chlorophenyl | - | [1] |

| 18i | N/A | - | [1] |

| 45 | N/A | - | [1] |

Note: Specific yield data for all compounds were not available in the cited abstract. The yield for compound 1d is provided as a representative example.

Experimental Protocols

The following are detailed protocols for the synthesis of 3,6-disubstituted 1,2-dithiins.

Protocol 1: Synthesis of 3,6-diphenyl-1,2-dithiin (1d)

This protocol is a representative example based on the versatile synthesis strategy mentioned.[1]

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

β-Mercaptopropionitrile

-

Base (e.g., Sodium Methoxide)

-

Solvent (e.g., Methanol)

-

Oxidizing agent (e.g., Iodine, Iron(III) Chloride)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Thiolation and Cyclization:

-

To a solution of 1,4-diphenyl-1,4-butanedione in methanol, add β-mercaptopropionitrile.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.

-

Stir the reaction mixture for the appropriate time (monitor by TLC) to facilitate the thia-Michael addition and subsequent intramolecular cyclization.

-

-

β-Elimination:

-

Upon completion of the initial reaction, treat the reaction mixture with a suitable base to induce β-elimination of acrylonitrile, forming the dithiolate intermediate.

-

-

Oxidation:

-

Introduce an oxidizing agent, such as a solution of iodine in methanol or iron(III) chloride, to the reaction mixture to effect the oxidative S-S bond formation, yielding the 1,2-dithiin ring.

-

-

Work-up and Purification:

-

Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if iodine is used).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3,6-diphenyl-1,2-dithiin.

-

Expected Yield: 55%[1]

Applications in Drug Development

3,6-Disubstituted 1,2-dithiins have shown promising antifungal activity against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] This positions them as an interesting scaffold for the development of novel antifungal drugs.

Proposed Antifungal Mechanism of Action

Two potential mechanisms of action have been proposed for the antifungal activity of 1,2-dithiins.[1] These mechanisms likely involve disruption of essential fungal cellular processes. While the exact molecular targets are still under investigation, a plausible hypothesis involves interference with the fungal cell wall or membrane integrity.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of 3,6-disubstituted 1,2-dithiins, based on their potential to disrupt the fungal cell wall.

Caption: Hypothetical mechanism of antifungal action of 1,2-dithiins.

This proposed pathway suggests that 3,6-disubstituted 1,2-dithiins may inhibit key enzymes involved in fungal cell wall biosynthesis, such as β-(1,3)-glucan synthase or chitin synthase. Inhibition of these enzymes would lead to a compromised cell wall, resulting in osmotic instability and ultimately, fungal cell lysis. Further research is required to validate these specific molecular targets.

References

Application Notes and Protocols for Antifungal Studies of 3-Ethyl-1,2-dithi-4-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,2-dithiin class of compounds has demonstrated promising antifungal activity against a range of clinically important fungi.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 3-Ethyl-1,2-dithi-4-ene, a representative member of this class, in antifungal studies.

While specific data for this compound is limited in publicly available literature, the protocols outlined herein are based on established methodologies for evaluating antifungal compounds and the known activities of structurally related 1,2-dithiins. These compounds have been shown to be active against key pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2] Two potential mechanisms of action for 1,2-dithiins have been proposed: interference with cellular redox homeostasis due to the disulfide bridge and inhibition of critical metabolic enzymes.[1][2] One such enzyme target for similar heterocyclic compounds is succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

These notes are intended to guide researchers in the systematic evaluation of this compound, from initial screening for antifungal activity to more in-depth mechanistic studies.

Data Presentation: Antifungal Activity of Representative 1,2-Dithiins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3,6-disubstituted 1,2-dithiins against various fungal pathogens, as reported in the literature. This data serves as a reference for the expected range of activity for compounds in this class.

| Compound (3,6-disubstitution) | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |

| Dimethyl | 8 | 4 | 8 |

| Diethyl | 4 | 2 | 4 |

| Di-n-propyl | 2 | 1 | 2 |

| Di-isopropyl | 4 | 2 | 4 |

| Di-n-butyl | 1 | 0.5 | 1 |

| Di-sec-butyl | 2 | 1 | 2 |

| Di-tert-butyl | >32 | >32 | >32 |

| Diphenyl | 8 | 4 | 8 |

Note: This data is representative of the 1,2-dithiin class and is intended to provide a comparative baseline for studies on this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.[1][3][4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeasts (C. albicans, C. neoformans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

-

For filamentous fungi (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 in a 96-well plate to achieve final concentrations typically ranging from 0.03 to 32 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

-

Inoculation and Incubation:

-

Add 100 µL of the appropriate fungal inoculum to each well containing 100 µL of the drug dilution.

-

Include a growth control (inoculum without drug) and a sterility control (medium only).

-

Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and fungistatic compounds, and ≥90% for fungicidal compounds) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

-

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is a representative colorimetric assay to evaluate the inhibitory effect of this compound on fungal SDH activity.

Objective: To determine if this compound inhibits the activity of fungal succinate dehydrogenase.

Materials:

-

Fungal cell lysate (source of SDH)

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Succinate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS)

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 600 nm

Procedure:

-

Preparation of Fungal Lysate:

-

Grow the fungal cells to mid-log phase.

-

Harvest the cells by centrifugation and wash with assay buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in the presence of protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial fraction.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Fungal lysate

-

Varying concentrations of this compound (or DMSO as a control)

-

Assay buffer

-

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of succinate, DCPIP, and PMS.

-

-

Measurement of SDH Activity:

-

Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCPIP by SDH leads to a loss of blue color.

-

The rate of the reaction is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of SDH activity.

-

Protocol 3: Fungal Cell Membrane Integrity Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the fungal cell membrane.

Objective: To determine if this compound compromises the integrity of the fungal cell membrane.

Materials:

-

Fungal cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treatment of Fungal Cells:

-

Incubate fungal cells with different concentrations of this compound (e.g., MIC, 2x MIC) for a defined period (e.g., 4-6 hours). Include a no-drug control.

-

-

Staining with Propidium Iodide:

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of PI-positive (red fluorescent) cells in the total population.

-

-

Data Interpretation:

-

An increase in the percentage of PI-positive cells in the treated samples compared to the control indicates that this compound damages the fungal cell membrane.

-

Visualizations

Caption: Experimental workflow for antifungal evaluation.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]